Cas no 920023-51-4 (tert-Butyl 4-(2-bromophenyl)-4-cyano-1-piperidinecarboxylate)

tert-Butyl 4-(2-bromophenyl)-4-cyano-1-piperidinecarboxylate structure
920023-51-4 structure
Produktname:tert-Butyl 4-(2-bromophenyl)-4-cyano-1-piperidinecarboxylate
CAS-Nr.:920023-51-4
MF:C17H21BrN2O2
MW:365.264843702316
MDL:MFCD11849803
CID:759573
PubChem ID:49760259

tert-Butyl 4-(2-bromophenyl)-4-cyano-1-piperidinecarboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-Piperidinecarboxylic acid, 4-(2-bromophenyl)-4-cyano-,1,1-dimethylethyl ester
    • 1-BOC-4-CYANO-4-(2-BROMOPHENYL)-PIPERIDINE
    • tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate
    • 1,1-Dimethylethyl 4-(2-bromophenyl)-4-cyano-1-piperidinecarboxylate (ACI)
    • tert-Butyl 4-(2-bromophenyl)-4-cyano-1-piperidinecarboxylate
    • 920023-51-4
    • MFCD11849803
    • SCHEMBL4362609
    • AB91600
    • AS-36132
    • tert-butyl4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate
    • GFNKYSDJZBSDQR-UHFFFAOYSA-N
    • DTXSID90678151
    • CS-0171745
    • N-BOC-4-(2-BROMOPHENYL)-4-CYANOPIPERIDINE
    • DA-00883
    • AKOS015955032
    • MDL: MFCD11849803
    • Inchi: 1S/C17H21BrN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-6-4-5-7-14(13)18/h4-7H,8-11H2,1-3H3
    • InChI-Schlüssel: GFNKYSDJZBSDQR-UHFFFAOYSA-N
    • Lächelt: N#CC1(CCN(C(OC(C)(C)C)=O)CC1)C1C(Br)=CC=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 364.079
  • Monoisotopenmasse: 364.079
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 22
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 455
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topologische Polaroberfläche: 53.3A^2

Experimentelle Eigenschaften

  • Farbe/Form: White to Yellow Solid

tert-Butyl 4-(2-bromophenyl)-4-cyano-1-piperidinecarboxylate Sicherheitsinformationen

tert-Butyl 4-(2-bromophenyl)-4-cyano-1-piperidinecarboxylate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB306844-250 mg
N-Boc-4-(2-bromophenyl)-4-cyanopiperidine, 95%; .
920023-51-4 95%
250mg
€353.00 2023-06-21
Alichem
A129008576-1g
N-boc-4-(2-bromophenyl)-4-cyanopiperidine
920023-51-4 95%
1g
$526.90 2023-08-31
Advanced ChemBlocks
P35079-5G
1-Boc-4-cyano-4-(2-bromophenyl)-piperidine
920023-51-4 95%
5G
$1,090 2023-09-15
AstaTech
52690-1/G
N-BOC-4-(2-BROMOPHENYL)-4-CYANOPIPERIDINE
920023-51-4 95%
1g
$353 2023-09-17
Advanced ChemBlocks
P35079-1G
1-Boc-4-cyano-4-(2-bromophenyl)-piperidine
920023-51-4 95%
1G
$335 2023-09-15
abcr
AB306844-250mg
N-Boc-4-(2-bromophenyl)-4-cyanopiperidine, 95%; .
920023-51-4 95%
250mg
€195.60 2025-02-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1242385-5g
tert-Butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate
920023-51-4 95%
5g
¥8578.00 2024-04-25
Aaron
AR00H5TI-5g
1-Boc-4-cyano-4-(2-bromophenyl)-piperidine
920023-51-4 97%
5g
$846.00 2025-02-11
abcr
AB306844-1 g
N-Boc-4-(2-bromophenyl)-4-cyanopiperidine, 95%; .
920023-51-4 95%
1g
€613.20 2023-06-21
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC13245-10g
tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate
920023-51-4 95%
10g
$1215 2023-09-07

tert-Butyl 4-(2-bromophenyl)-4-cyano-1-piperidinecarboxylate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Tetrahydrofuran ,  Water ;  10 min, reflux
1.2 rt; 4 h, reflux; reflux → rt
Referenz
Indole-3-carbonyl-spiro-piperidine derivatives as V1a receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  18 °C; 18 °C → rt; 30 min, rt; 5 h, rt → 50 °C
Referenz
Quinolizine-3-carboxamide derivatives as M1 receptor positive allosteric modulators and their preparation and for the treatment of diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 0 °C → 23 °C; 10 min, 23 °C
1.2 overnight, 80 °C; 80 °C → 23 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Preparation of substituted piperidines that increase tumor suppressor protein p53 activity and the uses thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 15 min, 0 °C → 25 °C
1.2 15 h, 80 °C
1.3 Reagents: Water
Referenz
Preparation of substituted pyrazine compounds as antitumor agents
, World Intellectual Property Organization, , ,

tert-Butyl 4-(2-bromophenyl)-4-cyano-1-piperidinecarboxylate Raw materials

tert-Butyl 4-(2-bromophenyl)-4-cyano-1-piperidinecarboxylate Preparation Products

tert-Butyl 4-(2-bromophenyl)-4-cyano-1-piperidinecarboxylate Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:920023-51-4)tert-Butyl 4-(2-bromophenyl)-4-cyano-1-piperidinecarboxylate
A903795
Reinheit:99%/99%/99%
Menge:0.25g/1g/5g
Preis ($):308.0/772.0/2697.0